

# Bis(3-aminopropyl)amine as a Polyazaalkane: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Bis(3-aminopropyl)amine

Cat. No.: B123863

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## Abstract

**Bis(3-aminopropyl)amine**, also known as norspermidine or dipropylenetriamine (DPTA), is a linear polyazaalkane and a structural analogue of the natural polyamine spermidine.<sup>[1]</sup> Its simple, symmetrical structure, featuring two primary amine groups and one secondary amine group, makes it a highly versatile molecule in chemical synthesis and a compound of interest in biological systems. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of **bis(3-aminopropyl)amine**, with a focus on its utility for researchers in chemistry and drug development. Detailed experimental protocols for its synthesis and application are provided, alongside quantitative data and graphical representations of its chemical and biological roles.

## Physicochemical and Spectroscopic Properties

**Bis(3-aminopropyl)amine** is a colorless to pale yellow liquid with a characteristic amine odor.<sup>[2]</sup> It is a combustible, corrosive compound that is sensitive to air and light.<sup>[2][3]</sup> Its fundamental properties are summarized in the tables below.

## Data Presentation

Table 1: Physical and Chemical Properties of **Bis(3-aminopropyl)amine**

Property	Value	Source(s)
IUPAC Name	N'-(3-aminopropyl)propane-1,3-diamine	<a href="#">[2]</a>
Common Names	Norspermidine, Dipropylenetriamine, 3,3'- Iminobispropylamine	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	56-18-8	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>17</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	131.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Density	0.938 g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[5]</a>
Melting Point	-14 °C	<a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	151 °C at 50 mmHg	<a href="#">[3]</a> <a href="#">[5]</a>
Refractive Index (n <sub>20/D</sub> )	1.481	<a href="#">[3]</a> <a href="#">[5]</a>
Flash Point	170 °F (76.7 °C)	<a href="#">[2]</a>
Appearance	Colorless liquid	<a href="#">[2]</a>

Table 2: Spectroscopic Data for **Bis(3-aminopropyl)amine**

Spectroscopic Technique	Key Features and Observed Values (ppm or cm <sup>-1</sup> )	Source(s)
<sup>1</sup> H NMR (500 MHz, H <sub>2</sub> O)	δ (ppm): 2.69 (t), 2.63 (t), 1.65 (quintet)	[2]
<sup>13</sup> C NMR	Data available, specific shifts depend on solvent.	[2]
IR Spectroscopy	N-H stretch (primary & secondary amines): 3400-3250 cm <sup>-1</sup> (multiple bands expected). N-H bend (primary amine): 1650-1580 cm <sup>-1</sup> . C-N stretch (aliphatic amine): 1250–1020 cm <sup>-1</sup> . N-H wag (primary & secondary amines): 910-665 cm <sup>-1</sup> (broad).	[6][7]
Mass Spectrometry (GC-MS)	NIST library data available for fragmentation patterns.	[2]

## Synthesis of Bis(3-aminopropyl)amine

The most common and efficient synthesis of **bis(3-aminopropyl)amine** and its derivatives involves a two-step process: the bis-conjugate addition of an amine to acrylonitrile (cyanoethylation), followed by the catalytic hydrogenation of the resulting dinitrile.[8][9]

## Experimental Protocols

### Protocol 2.1: Synthesis via Cyanoethylation and Catalytic Hydrogenation

This protocol is adapted from methodologies described in the literature for the synthesis of N-alkyl**bis(3-aminopropyl)amines** and related compounds.[7][8][9][10]

#### Step 1: Bis-conjugate addition (Cyanoethylation)

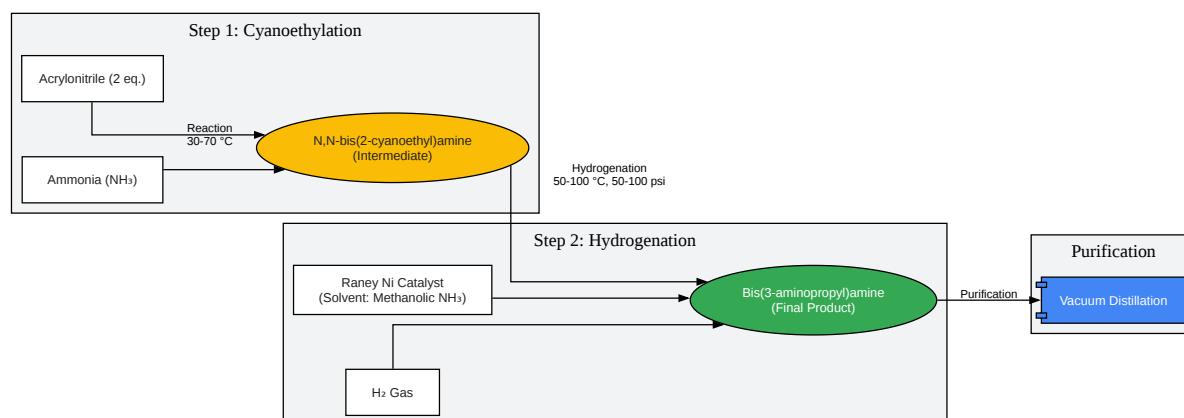
- To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add a primary amine (e.g., methylamine for an N-methyl derivative, or aqueous ammonia for the parent compound). Note: For the parent compound, this step involves the reaction of ammonia with two equivalents of acrylonitrile to form N,N-bis(2-cyanoethyl)amine.[10]
- Cool the flask in an ice bath.
- Slowly add acrylonitrile (2.0-2.5 molar equivalents) dropwise to the cooled, stirring amine solution. Maintain the reaction temperature between 30-70 °C.[7]
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-6 hours.[7]
- Monitor the reaction by Gas Chromatography (GC) until the starting amine is consumed.
- The resulting N,N-bis(2-cyanoethyl)amine intermediate can often be used in the next step without further purification.

### Step 2: Catalytic Hydrogenation

- Transfer the crude N,N-bis(2-cyanoethyl)amine mixture to a high-pressure hydrogenation reactor (e.g., a Parr shaker apparatus).
- Add a suitable solvent, such as methanol or ethanol, often containing ammonia (e.g., 7N methanolic ammonia) to suppress side reactions.[8]
- Add the hydrogenation catalyst, typically Raney Nickel (slurry, ~5-10% by weight of the nitrile).[8][10]
- Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
- Pressurize the reactor with hydrogen to 50-100 psi (for low-pressure hydrogenation) or up to 5.0 MPa for higher pressure reactions.[8][10]
- Heat the reaction mixture to 50-100 °C while stirring or shaking vigorously.[10]
- Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-15 hours.[10]

- Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
- Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
- The resulting crude **bis(3-aminopropyl)amine** can be purified by vacuum distillation to yield the final product with high purity.[11]

## Mandatory Visualization



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Caption: Workflow for the synthesis of **bis(3-aminopropyl)amine**.

## Applications in Research and Development

The trifunctional nature of **bis(3-aminopropyl)amine** makes it a valuable building block and functional agent in several fields.

## Curing Agent for Epoxy Resins

Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins at ambient or slightly elevated temperatures.<sup>[12]</sup> The primary and secondary amine groups of **bis(3-aminopropyl)amine** react with the epoxide rings of the resin, opening them and forming a highly cross-linked, three-dimensional thermoset polymer network.<sup>[13]</sup> This process transforms the liquid resin into a hard, durable solid with excellent mechanical strength and thermal stability.<sup>[14]</sup>

### Protocol 3.1.1: Curing of a Bisphenol A (DGEBA) Epoxy Resin

- Calculate the stoichiometric amount of **bis(3-aminopropyl)amine** required. The amine hydrogen equivalent weight (AHEW) of **bis(3-aminopropyl)amine** is its molecular weight (131.22) divided by the number of active hydrogens (4, two from each primary NH<sub>2</sub> and one from the secondary NH), which is 32.8 g/eq.
- The required amount is calculated as: (Epoxy Equivalent Weight of Resin / AHEW) \* 100 = parts by weight of amine per 100 parts of resin.
- Weigh the calculated amounts of the DGEBA epoxy resin and **bis(3-aminopropyl)amine** into a suitable container.
- Mix the two components thoroughly for 2-3 minutes until a homogeneous mixture is obtained.
- Pour the mixture into a mold or apply it to a surface.
- Allow the mixture to cure at room temperature (25 °C) for 24 hours, followed by a post-cure at a higher temperature (e.g., 80-120 °C) for 2-3 hours to ensure complete reaction and development of optimal properties.<sup>[15]</sup>
- The cured material can then be subjected to mechanical testing (e.g., tensile, flexural, impact strength) and thermal analysis (e.g., DSC for Glass Transition Temperature, TGA for thermal stability).<sup>[16]</sup>

Table 3: Example Performance Data of Amine-Cured Epoxy Resins (Note: Data is representative for aliphatic amine-cured systems and will vary based on specific resin and cure conditions.)

Property	Typical Value Range	Significance	Source(s)
Glass Transition Temp. (Tg)	80 - 150 °C	Defines the upper service temperature of the material.	[17][18]
Tensile Strength	30 - 80 MPa	Measures the material's resistance to being pulled apart.	[14][16]
Flexural Strength	50 - 130 MPa	Measures the material's resistance to bending.	[16]
Impact Strength	10 - 50 J/m	Measures the material's ability to withstand sudden impact.	[14]

## Ligand for Metal Complex Synthesis

As a polyamine, **bis(3-aminopropyl)amine** is an effective chelating ligand, capable of coordinating with various transition metal ions through its nitrogen donor atoms to form stable metal complexes.[19] These complexes are studied for their catalytic activity, magnetic properties, and as models for biological systems.[18][20]

### Protocol 3.2.1: General Synthesis of a Metal Complex

- Dissolve the metal salt (e.g., CuCl<sub>2</sub>, Ni(NO<sub>3</sub>)<sub>2</sub>, CoCl<sub>2</sub>) in a suitable solvent (e.g., ethanol, methanol, or water).
- In a separate flask, dissolve **bis(3-aminopropyl)amine** (typically 1 to 2 molar equivalents relative to the metal salt) in the same solvent.

- Slowly add the ligand solution to the stirring metal salt solution. A color change or precipitation of the complex is often observed.
- The reaction mixture may be stirred at room temperature or gently refluxed for several hours to ensure complete complex formation.[\[20\]](#)
- Cool the solution to induce crystallization. If no crystals form, slow evaporation of the solvent or addition of a less polar co-solvent may be necessary.
- Collect the resulting solid complex by filtration, wash with a small amount of cold solvent, and dry in a desiccator.
- Characterize the complex using techniques such as FT-IR (to observe shifts in N-H bands and the appearance of M-N bands), UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Table 4: Log Stability Constants ( $\log K$ ) of Metal Complexes with **Bis(3-aminopropyl)amine** (at 25 °C)

Metal Ion	$\log K_1$	$\log K_2$	Source(s)
Cu(II)	10.51	-	<a href="#">[21]</a>
Ni(II)	7.91	-	<a href="#">[21]</a>
Zn(II)	6.09	-	<a href="#">[21]</a>

## Surface Functionalization of Nanomaterials

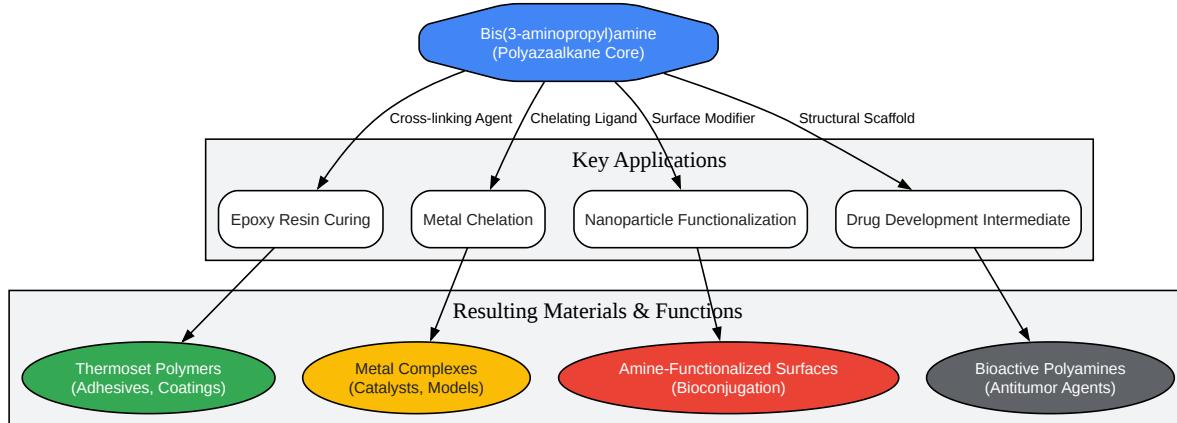
The primary amine groups of **bis(3-aminopropyl)amine** serve as reactive handles for covalently attaching it to the surface of various nanomaterials, such as silica or gold nanoparticles. This functionalization imparts a positive surface charge and provides sites for further conjugation of biomolecules, dyes, or drugs.[\[2\]](#)[\[22\]](#)

### Protocol 3.3.1: Amine Functionalization of Silica Nanoparticles

This protocol is an adaptation of silanization procedures used to introduce amine groups onto surfaces.[\[23\]](#)

- Disperse silica nanoparticles in an anhydrous solvent like ethanol or toluene (e.g., 1 mg/mL).
- In a separate container, prepare a solution of an aminosilane coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), in the same solvent. While not **bis(3-aminopropyl)amine** itself, APTES provides a similar primary amine surface. Direct attachment of **bis(3-aminopropyl)amine** would require a pre-activated surface (e.g., with epoxy or carboxyl groups).
- Add the APTES solution to the nanoparticle dispersion under vigorous stirring.
- Allow the reaction to proceed for 12-24 hours at room temperature.
- Collect the amine-functionalized nanoparticles by centrifugation.
- Wash the particles repeatedly with the solvent (e.g., ethanol) and then deionized water to remove unreacted silane.
- The resulting amine-functionalized nanoparticles can be characterized by FT-IR, zeta potential measurements, and electron microscopy.

## Mandatory Visualization



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Caption: **Bis(3-aminopropyl)amine** as a versatile chemical intermediate.

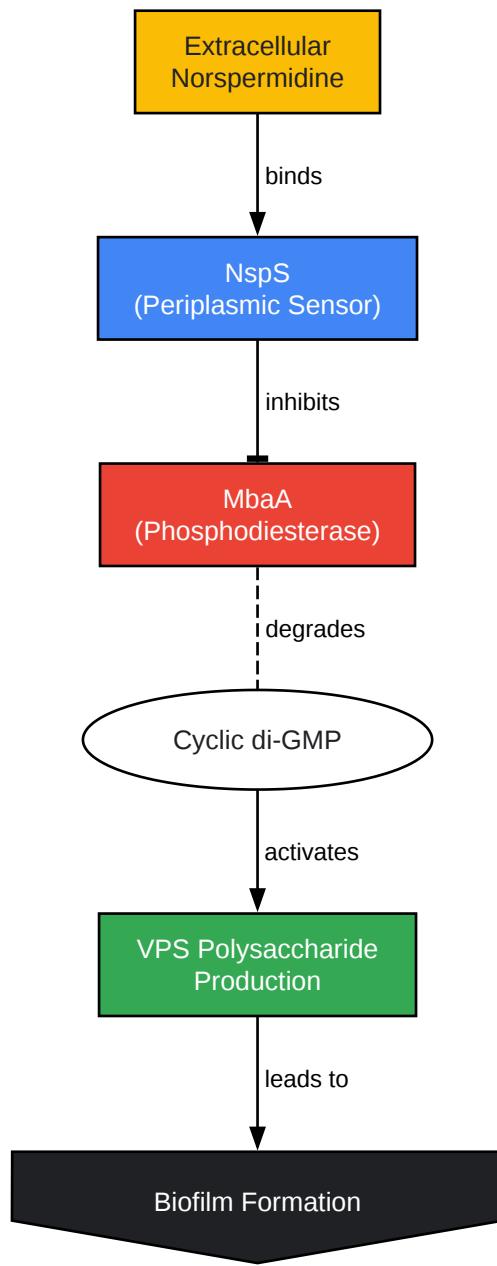
## Biological Role as Norspermidine

In biological contexts, **bis(3-aminopropyl)amine** is known as norspermidine. While not as ubiquitous as spermidine, it is a natural polyamine found in various bacteria, algae, and plants. [24][25] It plays a significant role in critical cellular processes, most notably in bacterial biofilm formation.

## Signaling Pathway in *Vibrio cholerae*

In *Vibrio cholerae*, norspermidine is a key environmental signal that promotes the formation of biofilms, which are crucial for the bacterium's lifecycle and virulence.[5][25] Extracellular norspermidine is detected by a periplasmic binding protein, NspS, which interacts with a transmembrane protein, MbaA. This interaction inhibits the phosphodiesterase activity of MbaA, leading to an accumulation of the secondary messenger molecule cyclic di-GMP (c-di-GMP).[1][25] Elevated c-di-GMP levels then trigger the production of *Vibrio* polysaccharide (VPS), a major component of the biofilm matrix.[1]

## Mandatory Visualization

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Caption: Norspermidine signaling pathway in *V. cholerae* biofilm formation.

## Role in Cell Proliferation and Apoptosis

As a polyamine analogue, norspermidine and its derivatives are investigated for their roles in regulating cell growth and inducing apoptosis (programmed cell death).<sup>[3]</sup> Polyamines are essential for normal cell proliferation, but dysregulation of their homeostasis is linked to diseases like cancer. Synthetic analogues, such as N<sup>1</sup>,N<sup>11</sup>-diethylnorspermine (DENSPM), are

designed to interfere with polyamine metabolism, leading to a depletion of natural polyamines. [3] This depletion can arrest the cell cycle and, in many cancer cell lines, trigger apoptosis, making these compounds promising candidates for anticancer drug development.[3][26]

## Conclusion

**Bis(3-aminopropyl)amine** is a foundational polyazaalkane with significant utility across multiple scientific disciplines. For chemists and material scientists, it serves as a robust cross-linking agent, a versatile chelating ligand, and an effective surface modification agent. For biochemists and drug development professionals, its identity as the natural polyamine norspermidine opens avenues for exploring bacterial signaling, biofilm regulation, and the development of novel therapeutics targeting polyamine metabolism. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in laboratory settings and to spur further innovation.

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